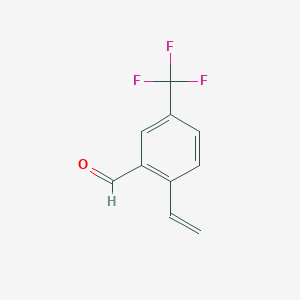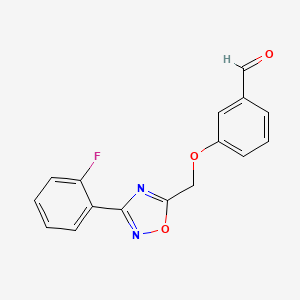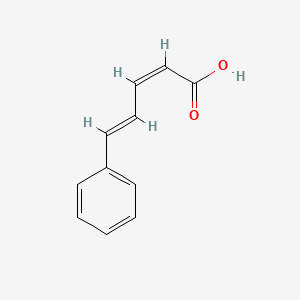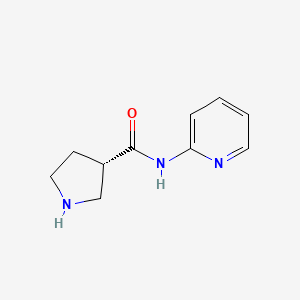
3,6-Dibromocinnolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromocinnolin-4-ol: is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position on the cinnoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromocinnolin-4-ol typically involves the bromination of cinnolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid, and the temperature is maintained to ensure selective bromination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reagents on a larger scale.
化学反应分析
Types of Reactions: 3,6-Dibromocinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of cinnolin-4-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 3,6-dibromocinnolin-4-one.
Reduction: Formation of cinnolin-4-ol.
Substitution: Formation of various substituted cinnoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,6-Dibromocinnolin-4-ol is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: This compound can be used in the development of new materials, such as polymers and dyes. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic characteristics.
作用机制
The mechanism of action of 3,6-Dibromocinnolin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.
相似化合物的比较
- 3,4-Dibromocinnolin-4-ol
- 3,5-Dibromocinnolin-4-ol
- 3,6-Dichlorocinnolin-4-ol
Uniqueness: 3,6-Dibromocinnolin-4-ol is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for various applications.
属性
分子式 |
C8H4Br2N2O |
|---|---|
分子量 |
303.94 g/mol |
IUPAC 名称 |
3,6-dibromo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI 键 |
SFAIGTYUAKKRGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)


![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)

![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)

![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)
